

NVP-TAE 226 solubilization and preparation for experiments

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: NVP-TAE 226

Cat. No.: B1684528

Get Quote

Application Notes and Protocols for NVP-TAE 226

These application notes provide detailed protocols for the solubilization and preparation of **NVP-TAE 226** for both in vitro and in vivo experiments. **NVP-TAE 226** is a potent dual inhibitor of Focal Adhesion Kinase (FAK) and Insulin-like Growth Factor 1 Receptor (IGF-1R), also showing activity against Pyk2 and the Insulin Receptor (InsR).

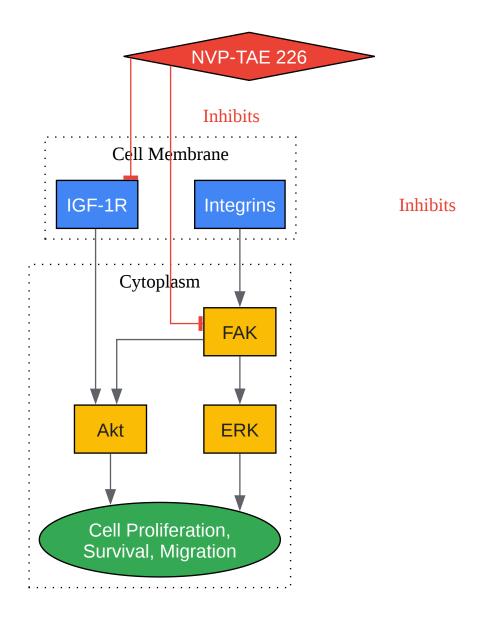
Physicochemical and Targeting Data

Property	Value	Reference
Molecular Formula	C23H25CIN6O3	[1]
Molecular Weight	468.9 g/mol	[1]
CAS Number	761437-28-9	[1][2]
IC50 (FAK)	5.5 nM	[2][3]
IC50 (Pyk2)	3.5 nM	[3][4]
IC50 (IGF-1R)	140 nM	[3][5]
IC50 (InsR)	44 nM	[3]



Signaling Pathway Inhibition

NVP-TAE 226 primarily exerts its effects by inhibiting the phosphorylation of FAK. This upstream inhibition subsequently blocks downstream signaling cascades, including the PI3K/Akt and MAPK/ERK pathways, which are crucial for cell proliferation, survival, and migration.



Click to download full resolution via product page

Caption: NVP-TAE 226 inhibits FAK and IGF-1R signaling pathways.

Solubility Data

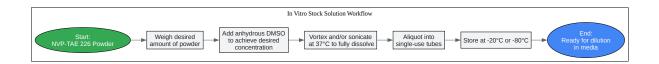


NVP-TAE 226 is a crystalline solid that is insoluble in water and ethanol.[2][4] It is soluble in organic solvents as detailed below. For optimal results, use fresh, anhydrous solvents, as moisture can reduce solubility.[2]

Solvent	Concentration	Notes
DMSO	≥94 mg/mL (200.45 mM)	Warming to 37°C and/or sonication can aid in dissolution.[4]
DMSO	66 mg/mL	[6]
DMSO	≥23.5 mg/mL	[4]
DMSO	10 mg/mL	[1]
DMF	30 mg/mL	[1]
DMF:PBS (pH 7.2) (1:1)	0.5 mg/mL	[1]

Experimental ProtocolsPreparation of Stock Solutions for In Vitro Use

This protocol describes the preparation of a high-concentration stock solution of **NVP-TAE 226**, typically in DMSO, for use in cell-based assays.



Click to download full resolution via product page

Caption: Workflow for preparing NVP-TAE 226 stock solutions.



Materials:

- NVP-TAE 226 powder
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Sterile microcentrifuge tubes or cryovials
- Vortex mixer
- Ultrasonic bath (optional)
- Water bath set to 37°C (optional)

Procedure:

- Aseptically weigh the desired amount of NVP-TAE 226 powder.
- Add the appropriate volume of anhydrous DMSO to achieve the target concentration (e.g., for a 10 mM stock, add 213.25 μL of DMSO to 1 mg of NVP-TAE 226).
- Vortex the solution thoroughly. If needed, warm the tube at 37°C for 10 minutes and/or place
 it in an ultrasonic bath for a short period to ensure complete dissolution.[4]
- Once fully dissolved, aliquot the stock solution into sterile, single-use tubes to avoid repeated freeze-thaw cycles.
- Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 1 year).[2]

Note on Cell-Based Assays: For cell culture experiments, the final concentration of DMSO should be kept low (typically <0.5%) to avoid solvent-induced cytotoxicity. Prepare working solutions by diluting the stock solution in the appropriate cell culture medium just before use.

Preparation of Oral Formulation for In Vivo Use

This protocol describes the preparation of a suspension of **NVP-TAE 226** for oral gavage administration in animal models.



Materials:

- NVP-TAE 226 powder
- Vehicle solution (e.g., 0.5% methylcellulose or 0.5% CMC-Na in sterile water)
- Sterile tubes
- Homogenizer or vortex mixer

Procedure:

- Calculate the required amount of NVP-TAE 226 and vehicle based on the desired dose and the number and weight of the animals.
- Weigh the NVP-TAE 226 powder and place it in a sterile tube.
- Add the calculated volume of the vehicle (e.g., 0.5% methylcellulose solution) to the powder.
 [6]
- Mix thoroughly by vortexing or using a homogenizer until a uniform suspension is formed.
- This formulation should be prepared fresh daily and used immediately for optimal results.

Example In Vivo Dosing Regimens:

- Glioma Xenografts: 50 or 75 mg/kg administered via oral gavage once daily for 5 days, followed by 2 days off, for a duration of 4 weeks.[4][6]
- Pancreatic Tumor Model: 100 mg/kg administered orally.[2]
- Breast Tumor Model: Dose-dependent inhibition observed with oral administration.

These protocols provide a foundation for the use of **NVP-TAE 226** in research settings. Investigators should optimize concentrations, incubation times, and dosing schedules based on their specific cell lines or animal models.



Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. caymanchem.com [caymanchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. apexbt.com [apexbt.com]
- 5. TAE226 (NVP-TAE226) Chemietek [chemietek.com]
- 6. abmole.com [abmole.com]
- To cite this document: BenchChem. [NVP-TAE 226 solubilization and preparation for experiments]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1684528#nvp-tae-226-solubilization-and-preparation-for-experiments]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com